molecular formula C6H10ClN3O2S B572386 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride CAS No. 1332495-34-7

2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride

Cat. No.: B572386
CAS No.: 1332495-34-7
M. Wt: 223.675
InChI Key: RCYOJOMNQNAQIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl chloroformate with thiosemicarbazide, followed by cyclization in the presence of a base. The reaction conditions often include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Polar solvents like ethanol or methanol

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted thiadiazine derivatives

Mechanism of Action

The mechanism of action of 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 2-amino-6H-1,3,4-thiadiazine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c1-2-11-5(10)4-3-12-6(7)9-8-4;/h2-3H2,1H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYOJOMNQNAQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(SC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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